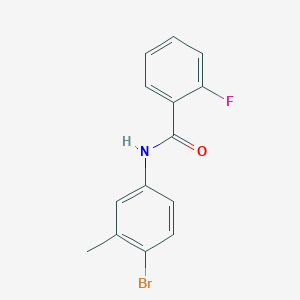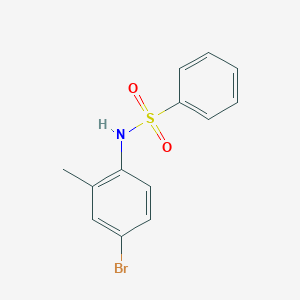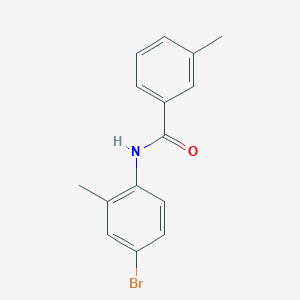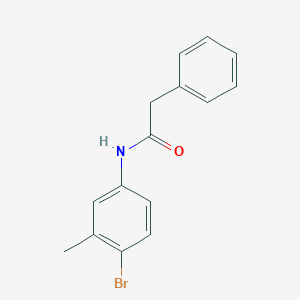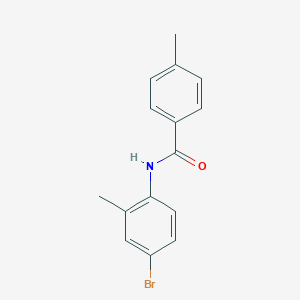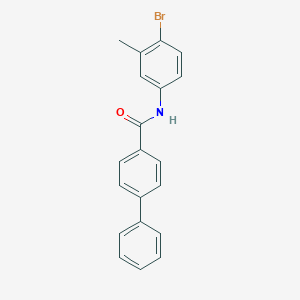
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide, also known as BMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMC has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide also has some limitations, including its low solubility in water and its relatively low potency compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide, including the development of more potent analogs, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, the use of N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide in combination with other compounds or therapies could be explored for the treatment of various diseases.
Synthesemethoden
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide can be synthesized using different methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann coupling. One of the most common methods is the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-3-methylphenylboronic acid and 4-carboxybiphenyl in the presence of a palladium catalyst. The resulting product is N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been studied for its potential applications in various fields, including material science, medicinal chemistry, and organic electronics. In material science, N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been used as a building block for the synthesis of new materials with unique properties. In medicinal chemistry, N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In organic electronics, N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide has been used as a dopant for the fabrication of organic field-effect transistors.
Eigenschaften
Molekularformel |
C20H16BrNO |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16BrNO/c1-14-13-18(11-12-19(14)21)22-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
InChI-Schlüssel |
NPVOIWXJADODFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




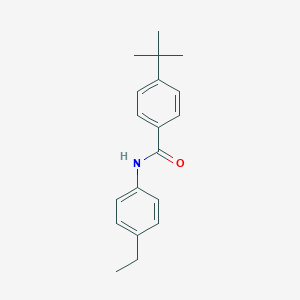

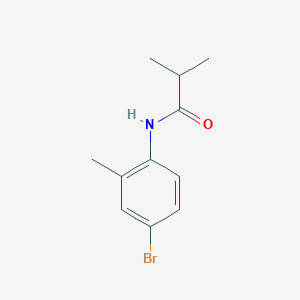
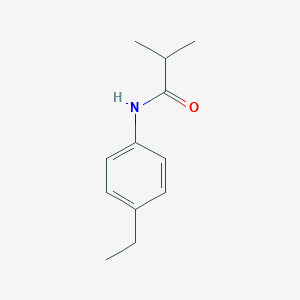
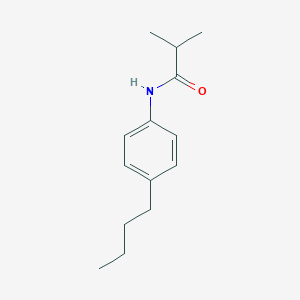
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
